6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Beschreibung
The compound 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by a methyl group at position 3 and a 4-(4-methoxyphenyl)piperazine moiety at position 5. This scaffold is part of a broader class of heterocyclic compounds investigated for their pharmacological versatility.
The synthesis of triazolopyridazine derivatives typically involves sequential functionalization at positions 3 and 6. For example, intermediates like 6-chloro-3-methyltriazolopyridazine may undergo nucleophilic substitution with piperazine derivatives to introduce the 4-methoxyphenylpiperazine group .
Eigenschaften
Molekularformel |
C17H20N6O |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H20N6O/c1-13-18-19-16-7-8-17(20-23(13)16)22-11-9-21(10-12-22)14-3-5-15(24-2)6-4-14/h3-8H,9-12H2,1-2H3 |
InChI-Schlüssel |
RENKJGLCFMDRCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um den Piperazinring zu modifizieren.
Substitution: Die Methoxygruppe kann mit anderen funktionellen Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden in der Regel in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Ether durchgeführt.
Substitution: Nukleophile wie Amine oder Thiole; Reaktionen werden in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während die Reduktion amin-funktionalisierte Verbindungen produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten führen, an denen verschiedene funktionelle Gruppen an den aromatischen Ring gebunden sind.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the piperazine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can result in a variety of derivatives with different functional groups attached to the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren und Enzymen. Die Verbindung bindet bekanntermaßen an Alpha1-adrenerge Rezeptoren, moduliert ihre Aktivität und beeinflusst verschiedene physiologische Prozesse. Diese Interaktion kann zu Veränderungen in der Neurotransmitterfreisetzung, Rezeptorsignalisierung und zellulären Reaktionen führen.
Wirkmechanismus
The mechanism of action of 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is known to bind to alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes. This interaction can lead to changes in neurotransmitter release, receptor signaling, and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The biological activity of triazolopyridazine derivatives is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Triazolopyridazine Derivatives
Target Selectivity and Potency
- PDE4 Inhibition : Compound 18 () demonstrates that electron-rich aryl groups at R3 (e.g., dimethoxyphenyl) and polar substituents at R6 enhance PDE4 potency and selectivity. The target compound’s 4-methoxyphenylpiperazine group may similarly engage PDE4’s hydrophobic pocket, though potency data are needed .
- GABAA Modulation : TPA023’s 2-fluorophenyl and triazolylmethoxy groups confer selectivity for α2/α3 GABAA subunits. In contrast, the target compound’s piperazine moiety may favor different targets, highlighting scaffold versatility .
- Androgen Receptor Antagonism : AZD3514’s trifluoromethyl and acetylpiperazine groups optimize AR binding. The target compound’s methyl group may reduce steric hindrance compared to bulkier R3 substituents .
Functional Group Impact on Activity
- Piperazine Derivatives : The 4-methoxyphenylpiperazine group (common in the target compound and BW69424) is associated with improved solubility and receptor interaction. Piperazine moieties often enhance pharmacokinetics and target affinity .
- R3 Substituents : Smaller groups (e.g., methyl) may improve metabolic stability, while aryl groups (e.g., dimethoxyphenyl in Compound 18) enhance target binding via π-π interactions .
- Electron-Withdrawing Groups : Trifluoromethyl (AZD3514) and chloro substituents () increase metabolic stability and potency in cellular assays .
Biologische Aktivität
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyridazine core linked to a piperazine moiety substituted with a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 318.41 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
- Antiparasitic Effects : Preliminary studies indicate activity against protozoan parasites, particularly those causing diseases such as cryptosporidiosis.
- Cytotoxicity : There are indications of cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of triazolo-pyridazine compounds. The results showed that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12.5 µg/mL |
| B | S. aureus | 6.25 µg/mL |
| C | P. aeruginosa | 25 µg/mL |
Antiparasitic Activity
In vivo studies have shown that derivatives of triazolopyridazine exhibit moderate efficacy against Cryptosporidium species. The compound's mechanism appears related to its ability to disrupt metabolic pathways in the parasite.
Case Study: Cryptosporidium Inhibition
A recent study highlighted the effectiveness of triazolopyridazine derivatives in inhibiting Cryptosporidium growth in vitro. The compound demonstrated an EC50 value of 3.8 µM, indicating promising potential for therapeutic application against this pathogen .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 10 | Reactive oxygen species generation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
